Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
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Overview
Description
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including allyl, dichlorobenzyl, ethoxy, and iodobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate benzoic acid derivative under acidic conditions to form the dichlorobenzyl ether.
Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.
Iodination: The iodination of the benzoate ring is achieved using iodine and a suitable oxidizing agent, such as sodium iodate.
Allylation: The final step involves the allylation of the compound using allyl bromide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Deiodinated benzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- 3-Allyl-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde
Uniqueness
Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is unique due to the presence of the iodobenzoate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C19H17Cl2IO4 |
---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI |
InChI=1S/C19H17Cl2IO4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h3,5-6,8-10H,1,4,7,11H2,2H3 |
InChI Key |
UAWZOBBXQZOQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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